1-(4-Phenylphenyl)propylhydrazine
Description
Properties
CAS No. |
92869-78-8 |
|---|---|
Molecular Formula |
C15H18N2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
1-(4-phenylphenyl)propylhydrazine |
InChI |
InChI=1S/C15H18N2/c1-2-15(17-16)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11,15,17H,2,16H2,1H3 |
InChI Key |
JANVXFIIOSCFHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C2=CC=CC=C2)NN |
Origin of Product |
United States |
Preparation Methods
Key Parameters:
- Solvent: Ethanol, methanol, or DMSO.
- Base: NaOH or KOH to neutralize HCl.
- Temperature: Reflux (60–80°C) for 6–12 hours.
- Yield: 70–85% after recrystallization.
- Step 1: Combine 4-phenylphenylpropyl chloride (1.0 mol) with hydrazine hydrate (2.5 mol) in ethanol.
- Step 2: Add NaOH (2.2 mol) and reflux at 78°C for 8 hours.
- Step 3: Acidify with HCl, extract with ether, and recrystallize from acetonitrile.
- Yield: 82% (white crystalline solid; m.p. 128–130°C).
Challenges:
- Competing di-alkylation requires excess hydrazine (molar ratio 1:2.5).
- Purification via fractional distillation or column chromatography improves purity.
Reduction of Diazonium Salts
This two-step method, derived from substituted phenylhydrazine syntheses, involves diazotization of an aniline precursor followed by reduction:
Reaction Pathway:
- Diazotization:
$$ \text{NH}2\text{-CH}2\text{CH}2\text{CH}2-(4-\text{C}6\text{H}4\text{C}6\text{H}5) + \text{NaNO}2 + \text{HCl} \rightarrow \text{N}2^+\text{-CH}2\text{CH}2\text{CH}2-(4-\text{C}6\text{H}4\text{C}6\text{H}_5) $$ - Reduction:
$$ \text{N}2^+\text{-CH}2\text{CH}2\text{CH}2-(4-\text{C}6\text{H}4\text{C}6\text{H}5) + \text{Na}2\text{S}2\text{O}5 \rightarrow \text{NH}2\text{-NH-CH}2\text{CH}2\text{CH}2-(4-\text{C}6\text{H}4\text{C}6\text{H}_5) $$
Optimization Insights:
- Diazotization: Conduct at 0–5°C to prevent decomposition.
- Reductant: Sodium pyrosulfite (Na₂S₂O₅) at pH 6–8 enhances selectivity.
- Yield: 65–75% after acidification and filtration.
- Step 1: Diazotize 4-phenylpropylaniline (1.0 mol) with NaNO₂ (1.05 mol) in HCl at 0°C.
- Step 2: Reduce with Na₂S₂O₅ (2.0 mol) at 60°C for 2 hours.
- Step 3: Neutralize with NaOH, extract with ethyl acetate, and concentrate.
- Yield: 68% (pale yellow solid; HPLC purity >98%).
Microwave-Assisted Alkylation
Microwave irradiation significantly accelerates reaction kinetics, as demonstrated in trazodone derivative syntheses.
Procedure:
- Step 1: Mix 4-phenylphenylpropyl bromide (1.0 mol) with hydrazine hydrate (3.0 mol) in DMF.
- Step 2: Irradiate at 150 W, 100°C, for 10 minutes.
- Step 3: Quench with ice water and filter.
- Yield: 88% (reduced di-alkylation to <5%).
Advantages:
Palladium-Catalyzed Cross-Coupling
A less conventional route involves Suzuki-Miyaura coupling to construct the biphenyl moiety before hydrazine functionalization.
Reaction Sequence:
- Step 1: Synthesize 4-bromophenylpropylhydrazine via alkylation.
- Step 2: Cross-couple with phenylboronic acid using Pd(PPh₃)₄.
$$ \text{NH}2\text{-NH-CH}2\text{CH}2\text{CH}2\text{-C}6\text{H}4\text{Br} + \text{C}6\text{H}5\text{B(OH)}2 \rightarrow \text{NH}2\text{-NH-CH}2\text{CH}2\text{CH}2-(4-\text{C}6\text{H}4\text{C}6\text{H}_5) $$
- Catalyst: Pd/BINAP or Pd/Xantphos (0.1 mol%).
- Solvent: Toluene/EtOH (3:1).
- Yield: 60–70% after column chromatography.
Comparative Analysis of Methods
| Method | Yield | Time | Cost | Scalability |
|---|---|---|---|---|
| Alkylation of Hydrazine | 75–85% | 6–12 h | Low | High |
| Diazonium Salt Reduction | 65–75% | 4–6 h | Moderate | Moderate |
| Microwave-Assisted | 85–88% | 10–15 min | High | High |
| Palladium-Catalyzed | 60–70% | 2–4 h | Very High | Low |
Critical Considerations
Side Reactions:
Chemical Reactions Analysis
Types of Reactions: 1-(4-Phenylphenyl)propylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazine group to an amine group.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while substitution reactions can produce various substituted hydrazine derivatives .
Scientific Research Applications
1-(4-Phenylphenyl)propylhydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Phenylphenyl)propylhydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. This interaction can affect various cellular pathways, contributing to the compound’s biological activities .
Comparison with Similar Compounds
4-Isopropylphenylhydrazine Hydrochloride
- Structure : Hydrazine attached to a 4-isopropylphenyl group.
- Synthesis: Reacted with a benzaldehyde derivative (e.g., 4-[4-(7-chloroquinolin-4-yl)-piperazin-1-ylmethyl]-benzaldehyde) to yield hydrazone derivatives. Reported synthesis yield: 51.4% .
- Key Differences : The absence of a biphenyl system and propyl chain reduces steric bulk compared to 1-(4-Phenylphenyl)propylhydrazine. The isopropyl group may enhance lipophilicity but limit π-π stacking interactions.
(E)-[1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine
- Structure : Hydrazone (C=N-NH₂) linked to a 4-methoxyphenyl group with a dimethylpropylidene chain.
- Synthesis : Prepared via condensation reactions, common in hydrazone syntheses. Methoxy groups increase electron density on the aromatic ring, altering reactivity in electrophilic substitutions .
- Key Differences : The hydrazone functionality (vs. free hydrazine) and methoxy substituent differentiate its chemical behavior, such as reduced nucleophilicity compared to this compound.
(E)-4-Methyl-1-((4-(1-(2-Phenylhydrazineylidene)ethyl)phenyl)sulfonyl)piperidine
- Structure : Combines a phenylhydrazineylidene group with a sulfonyl-piperidine system.
- Synthesis: Refluxing phenylhydrazine with enaminones in ethanol/acetic acid. The sulfonyl group enhances solubility in polar solvents .
- Key Differences : The sulfonyl-piperidine moiety introduces steric hindrance and polar interactions absent in the biphenyl-propylhydrazine structure.
Physicochemical Properties
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